N,N-Diisobutylethylenediamine
Description
Historical Context and Emergence in Coordination Chemistry
The study of coordination complexes dates back to the early days of modern chemistry, with foundational work by chemists like Alfred Werner, who first proposed the octahedral geometry of certain metal complexes. wikipedia.orgwikipedia.org The development of coordination chemistry has been a continuous search for understanding the interaction between metal centers and the molecules or ions that bind to them, known as ligands. mdpi.com Diamine ligands, particularly ethylenediamine (B42938), were among the first bidentate ligands to be systematically studied due to their ability to form stable five-membered chelate rings with metal ions. wikipedia.orgfiveable.me
The deliberate modification of the ethylenediamine backbone with N-alkyl substituents emerged from the desire to fine-tune the properties of the resulting metal complexes. By introducing bulky groups, researchers could probe the effects of steric hindrance on coordination number, geometry, and the reactivity of the metal center. mdpi.comresearchgate.netpreprints.org This has led to the synthesis and characterization of a wide array of N-alkylated diamine ligands and their metal complexes.
Significance as a Bidentate Amine Ligand in Metal Complexation
N,N-Diisobutylethylenediamine functions as a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms to form a coordination complex. youtube.comlibretexts.org The formation of a chelate ring with the metal ion generally enhances the stability of the complex compared to coordination with two separate monodentate amine ligands, an effect known as the chelate effect. libretexts.org
The presence of the two isobutyl groups on one of the nitrogen atoms introduces significant steric bulk. This steric hindrance can have several important consequences for metal complexation:
Coordination Geometry: The bulky isobutyl groups can influence the arrangement of other ligands around the metal center, potentially forcing a particular coordination geometry. For instance, sterically demanding ligands can prevent the formation of higher coordination number complexes. mdpi.comresearchgate.netpreprints.org
Nuclearity of Complexes: The steric properties of N-alkylated diamines can direct the formation of monomeric, dimeric, or polymeric metal complexes. mdpi.comresearchgate.netpreprints.org For example, a study on copper(II)-isothiocyanato complexes with various sterically hindered N-donor diamines showed that the bulkiness of the ligand influences whether a monomeric, dimeric, or polymeric structure is formed. mdpi.comresearchgate.netpreprints.org
Reactivity: The steric environment around the metal center can control its reactivity. For example, it can prevent or slow down ligand substitution reactions or influence the catalytic activity of the complex.
Research on related N,N'-dialkylethylenediamine complexes has provided valuable insights into these effects. For instance, studies on palladium(II) complexes with various O,O'-dialkylethylenediamine-N,N'-diacetate (R2edda) ligands, including the diisobutyl derivative, have been conducted. researchgate.netresearchgate.net Similarly, a platinum(IV) complex with (O,O'-Diisobutyl-ethylenediamine-N,N'-di-3-propionate) has been synthesized and studied for its potential applications. bg.ac.rsnih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H24N2 | nih.gov |
| Molecular Weight | 172.31 g/mol | nih.gov |
| IUPAC Name | N',N'-bis(2-methylpropyl)ethane-1,2-diamine | nih.gov |
Overview of Research Trajectories for Related Diamine Ligands
Research on diamine ligands and their metal complexes is a vast and active field with several key trajectories:
Catalysis: Diamine-ligated metal complexes, particularly those of copper, are widely used as catalysts in various organic reactions, such as Ullmann-type cross-coupling reactions. nih.govtcichemicals.com The development of new diamine ligands continues to improve the efficiency and scope of these catalytic systems. nih.gov
Bioinorganic Chemistry: Metal complexes with diamine ligands have been investigated for their potential biological applications, including as anticancer agents. researchgate.net The discovery of cisplatin (B142131) spurred research into other metal-based drugs, and diamine ligands have been a key component in the design of new therapeutic agents. researchgate.net
Materials Science: Coordination polymers and metal-organic frameworks (MOFs) built from diamine ligands and metal ions are being explored for applications in gas storage, separation, and sensing. mdpi.comresearchgate.netpreprints.org
Fundamental Coordination Chemistry: The synthesis and characterization of new diamine ligands and their complexes continue to provide fundamental insights into structure, bonding, and reactivity in coordination chemistry. mdpi.comresearchgate.netpreprints.orgrsc.org This includes studying the effects of ligand stereochemistry and electronic properties on the resulting complexes. mdpi.comresearchgate.netpreprints.orgtuwien.at
The study of sterically hindered diamines like this compound and its analogs contributes significantly to these research areas by providing tools to systematically probe the influence of steric effects on the properties and applications of metal complexes.
| Ligand | Metal | Research Focus | Reference |
|---|---|---|---|
| N,N'-diisopropylethylenediamine | Copper(II) | Steric effects on the nuclearity and bonding modes in isothiocyanato complexes. | mdpi.comresearchgate.net |
| N,N,N',N'-tetramethylethylenediamine | Nickel(II) | Steric crowding effect on the structures and solution behaviors of mixed-ligand complexes. | tuwien.at |
| O,O'-Diisobutyl-ethylenediamine-N,N'-di-3-propionate | Platinum(IV) | In vitro antitumor potential. | bg.ac.rsnih.gov |
| O,O'-dialkylethylenediamine-N,N'-diacetate | Palladium(II) | Synthesis, characterization, and DFT calculations. | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMAAPZOAUTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCN)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505273 | |
| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14156-98-0 | |
| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Precursor Chemistry
Modern Approaches to the Synthesis of N,N-Diisobutylethylenediamine
The synthesis of this compound can be approached through several modern chemical strategies. The most prominent among these are reductive amination and direct N-alkylation, which offer versatile and efficient routes to this symmetrically substituted diamine.
Two primary pathways for the formation of this compound are reductive amination and direct alkylation.
Reductive Amination: This widely used method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the desired amine. wikipedia.org For the synthesis of this compound, ethylenediamine (B42938) is reacted with two equivalents of isobutyraldehyde. The reaction proceeds through the formation of a di-imine intermediate, which is then reduced in situ. This method is advantageous as it is often a one-pot reaction and can prevent the over-alkylation that can be an issue with direct alkylation methods. masterorganicchemistry.com
The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent because it is mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed. masterorganicchemistry.com The reaction is typically carried out in a weakly acidic solution to facilitate imine formation. wikipedia.org
Direct N-Alkylation: This pathway involves the direct reaction of ethylenediamine with an isobutyl halide, such as isobutyl bromide or isobutyl chloride. This is a classic nucleophilic substitution reaction where the nitrogen atoms of ethylenediamine act as nucleophiles, displacing the halide from the isobutyl group. To achieve disubstitution and form this compound, at least two equivalents of the isobutyl halide are required. A base is typically added to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the amine and render it non-nucleophilic. fishersci.co.uk
A significant challenge with direct alkylation is controlling the degree of substitution. The reaction can potentially lead to a mixture of mono- and di-substituted products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired this compound.
Another approach to direct alkylation is the use of alcohols as alkylating agents, which is considered a greener alternative to alkyl halides. The N-alkylation of ethylenediamine with alcohols can be catalyzed by transition metal complexes. researchgate.net
| Pathway | Reactants | Typical Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Ethylenediamine, Isobutyraldehyde | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), weakly acidic conditions, one-pot reaction. wikipedia.orgmasterorganicchemistry.com | Good control over the degree of alkylation, often a one-pot synthesis. masterorganicchemistry.com | Requires a stoichiometric amount of reducing agent. |
| Direct N-Alkylation | Ethylenediamine, Isobutyl Halide | Base (e.g., K₂CO₃, Et₃N) to neutralize HX, solvent (e.g., DMF, CH₃CN). fishersci.co.uk | Conceptually simple, uses readily available starting materials. | Difficult to control the degree of alkylation, potential for over-alkylation. masterorganicchemistry.com |
The application of green chemistry principles to the synthesis of amines like this compound is an area of active research, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Alternative Solvents: A key aspect of green chemistry is the use of environmentally benign solvents. Traditional solvents used in amine synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), have significant health and environmental drawbacks. researchgate.net Greener alternatives that could be applied to the synthesis of this compound include:
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. DESs are often biodegradable, have low volatility, and can act as both the solvent and a catalyst in amination reactions. semanticscholar.orgmdpi.com
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green alternative to traditional ethereal solvents. researchgate.net
Supercritical Carbon Dioxide (sc-CO₂): This non-toxic and non-flammable solvent can be used for the synthesis of imines, the intermediates in reductive amination. The CO₂ can also act as a promoter for the reaction. chemistryviews.org
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with less waste. scispace.com In the context of this compound synthesis:
Catalytic Reductive Amination: Instead of stoichiometric hydride reagents, catalytic hydrogenation can be used to reduce the imine intermediate. Catalysts based on platinum, palladium, or nickel can be employed. wikipedia.org This approach generates water as the only byproduct.
Catalytic Amination with Alcohols: The use of alcohols instead of alkyl halides as alkylating agents is a greener approach. This reaction can be catalyzed by various transition metal complexes and produces water as the main byproduct. researchgate.net
| Principle | Approach | Examples | Benefits |
|---|---|---|---|
| Safer Solvents | Deep Eutectic Solvents (DESs) | Choline chloride/glycerol | Biodegradable, low volatility, can act as a catalyst. semanticscholar.orgmdpi.com |
| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, good replacement for THF. researchgate.net | |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, acts as both solvent and promoter. chemistryviews.org | |
| Catalysis | Catalytic Reductive Amination | H₂ with Pd/C, PtO₂, or Raney Ni | High atom economy, water as the only byproduct. wikipedia.org |
| Catalytic Alkylation with Alcohols | CuO-NiO/γ-Al₂O₃ catalyst | Avoids the use of alkyl halides, water as the byproduct. researchgate.net |
Preparation of Derivatives and Functionalized Analogues of this compound
This compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly ligands for coordination chemistry.
The synthesis of O,O'-dialkylethylenediamine-N,N'-diacetate ligand precursors from this compound involves a two-step process: carboxymethylation followed by esterification.
Carboxymethylation: This step introduces two acetate (B1210297) groups onto the nitrogen atoms of the ethylenediamine backbone. A common method is the reaction of the diamine with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The base neutralizes the carboxylic acid and the hydrogen halide formed during the reaction.
An alternative route is the Strecker synthesis, which involves reacting the diamine with formaldehyde (B43269) and a cyanide source (e.g., HCN or NaCN). The resulting dinitrile is then hydrolyzed under acidic or basic conditions to yield the diacetic acid.
Esterification: The resulting N,N'-diisobutylethylenediamine-N,N'-diacetic acid is then esterified to produce the O,O'-dialkyl precursors. This can be achieved through standard esterification methods, such as the Fischer esterification, which involves reacting the diacid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).
Chiral diamines are of significant interest as ligands in asymmetric catalysis. sigmaaldrich.com this compound can serve as a scaffold for the synthesis of chiral ligands, provided that chirality is introduced into the molecule. This can be achieved through several strategies:
Use of Chiral Starting Materials: One approach is to start the synthesis with a chiral ethylenediamine derivative. For example, if a chiral 1,2-disubstituted ethylenediamine is used as the starting material, the resulting this compound derivative will be chiral.
Asymmetric Synthesis: Asymmetric methods can be employed to introduce chirality during the synthesis of the diamine scaffold itself. For instance, asymmetric reductive amination could potentially be used to create chiral centers. wikipedia.org
Resolution of a Racemic Mixture: If a racemic mixture of a chiral this compound derivative is synthesized, it can be resolved into its enantiomers using chiral resolving agents.
Once a chiral this compound scaffold is obtained, it can be further functionalized to create a variety of chiral ligands for use in asymmetric catalysis. researchgate.netnih.gov
Purification and Isolation Techniques for High Purity this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and solvent residues. Given that it is likely a high-boiling liquid, several techniques can be employed.
Distillation: Fractional distillation is a primary method for purifying liquid amines. edubull.com For high-boiling amines like this compound, vacuum distillation is often necessary to lower the boiling point and prevent decomposition at high temperatures. chemicalforums.com It is important to conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide. lookchem.com
Purification via Salt Formation: Amines can be purified by converting them into their salts, which are often crystalline solids. The amine can be reacted with an acid (e.g., hydrochloric acid, oxalic acid, or trichloroacetic acid) to form the corresponding ammonium salt. beilstein-journals.orgsciencemadness.org This salt can then be purified by recrystallization from a suitable solvent. google.com After purification, the free amine can be regenerated by treatment with a base. This method is effective for removing non-basic impurities.
Drying: Water is a common impurity in amines, and it can be difficult to remove by distillation as some amines form azeotropes with water. lookchem.com Before final distillation, the crude amine can be dried using drying agents such as solid potassium hydroxide (B78521) (KOH), calcium oxide (CaO), or molecular sieves. lookchem.com
| Technique | Description | Key Considerations |
|---|---|---|
| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point. chemicalforums.com | Prevents thermal decomposition of the high-boiling amine. Should be performed under an inert atmosphere. lookchem.com |
| Purification via Salt Formation | Conversion to a crystalline salt, purification by recrystallization, and regeneration of the free amine. beilstein-journals.org | Effective for removing non-basic impurities. Choice of acid and recrystallization solvent is crucial. sciencemadness.orggoogle.com |
| Drying | Removal of water using drying agents. | Use of basic drying agents like KOH or CaO is preferred for amines. Molecular sieves are also effective. lookchem.com |
In-depth Analysis of this compound Coordination Chemistry Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the specific research area of the coordination chemistry of this compound with transition metals, particularly concerning its copper(II) complexes and their reactivity with nitric oxide. Despite extensive searches for scholarly articles and research data, no specific studies detailing the synthesis, structural characterization, or reaction mechanisms for this particular compound could be retrieved.
The inquiry focused on a detailed outline, including the synthesis of copper(II) perchlorate (B79767) salts of this compound and its subsequent reactions with nitric oxide. This encompassed the formation of copper-nitrosyl intermediates, ligand nitrosation pathways, the influence of the isobutyl substitution on reaction yields, and the mechanics of copper(II) reduction by nitric oxide.
While the broader field of copper(II) coordination chemistry with various N-alkylated ethylenediamine ligands is well-documented, information exclusively pertaining to the N,N-diisobutyl derivative is not present in the accessed scientific databases. General principles of coordination chemistry suggest how such a complex might behave, based on studies of similar ligands like N,N-diethylethylenediamine or N,N-dimethylethylenediamine. For instance, research on other N,N-dialkylethylenediamine copper(II) complexes has explored their structures and reactions with small molecules. dntb.gov.ua However, direct experimental data for the diisobutyl derivative, which would be necessary to fulfill the specific requirements of the requested article, is absent.
Topics of interest that lack specific data for this compound include:
Synthesis and Structural Characterization of its Copper(II) Perchlorate Salt: While methods for synthesizing copper(II) perchlorate complexes with various amine ligands are established at.uanih.govresearchgate.net, the specific crystallographic or spectroscopic data for the complex with this compound are not published.
Reactivity with Nitric Oxide: The interaction of nitric oxide with copper(II) complexes is a field of active research, often revealing the formation of thermally unstable [Cu(II)-NO] intermediates that lead to the reduction of the copper center. nih.gov However, no studies have specifically investigated these phenomena with the this compound ligand.
Ligand Nitrosation Pathways: The process of nitrosation, where nitric oxide or its derivatives react with the amine ligand itself, is a known reaction pathway. The specific products (mono- or di-nitrosation) and their characterization are undocumented for this ligand.
Influence of N-Substitution: The steric and electronic effects of the N-alkyl groups (in this case, isobutyl) are known to influence the stability, structure, and reactivity of metal complexes. dntb.gov.uamdpi.com Comparative studies that would quantify the specific influence of the isobutyl groups on nitrosation yield are not available.
Mechanistic Investigations: Detailed mechanistic studies, which would elucidate the step-by-step process of Cu(II) reduction by nitric oxide in the presence of this ligand, have not been reported. nih.gov
Coordination Chemistry of N,n Diisobutylethylenediamine with Transition Metals
Palladium(II) Complexes of N,N-Diisobutylethylenediamine Derivatives
The coordination chemistry of palladium(II) with N-substituted ethylenediamine (B42938) ligands is a field of significant interest due to the diverse stereochemical possibilities and potential applications of the resulting complexes. The N,N'-dialkyl substituents on the ethylenediamine backbone play a crucial role in determining the geometry and stability of the coordination compounds.
The synthesis of palladium(II) complexes with N,N'-disubstituted ethylenediamine-N,N'-diacetate ligands generally involves the reaction of a suitable palladium(II) precursor, such as sodium tetrachloropalladate(II), with the corresponding dialkyl ester of the ethylenediamine-diacetic acid ligand in an aqueous or alcoholic solution. nih.govresearchgate.net The general procedure involves dissolving the ligand, often in its hydrochloride salt form, and the palladium salt in a suitable solvent, followed by a reaction period that can range from a few hours to a day at controlled temperatures. The resulting palladium(II) complexes can then be isolated by crystallization. nih.gov
For ligands that are esters of (S,S)-propylenediamine-N,N'-di-(2,2'-di-(4-hydroxy-benzil))acetic acid, the coordination of the palladium(II) ion occurs through the two nitrogen atoms of the diamine backbone. researchgate.net The synthesis of these types of complexes results in compounds where the palladium(II) center is chelated by the tetradentate ligand. nih.gov
| Reactant 1 | Reactant 2 | Typical Product | Coordination Mode |
|---|---|---|---|
| Sodium Tetrachloropalladate(II) (Na₂[PdCl₄]) | Dialkyl ester of N,N'-dialkylethylenediamine-N,N'-diacetic acid | [Pd(R₂-EDDA-diacetate)Cl₂]·H₂O | N,N'-chelation from the ethylenediamine backbone |
The coordination of N,N'-disubstituted ethylenediamine derivatives to a square-planar metal center like palladium(II) introduces stereochemical complexity. When the ligand itself is chiral, or when the coordinated nitrogen atoms become stereogenic centers upon binding to the metal, the formation of diastereoisomers is possible. The alkyl substituents on the nitrogen atoms can be arranged in either a cis or trans configuration relative to the plane of the palladium complex.
Platinum Complexes with Ethylenediamine-based Ligands (General Context)
Platinum(II) complexes featuring ethylenediamine and its derivatives have been extensively studied, largely driven by the success of cisplatin (B142131) in cancer therapy. digitellinc.com The ethylenediamine ligand and its N-substituted analogues typically form stable, square-planar complexes with platinum(II). nih.govnih.gov The synthesis of these complexes often involves the reaction of a platinum precursor like K₂[PtCl₄] with the desired ethylenediamine-based ligand. unimi.it
The nature of the substituents on the ethylenediamine backbone significantly influences the properties of the platinum complexes. nih.gov For instance, the introduction of hydrophobic substituents can affect the lipophilicity and, consequently, the biological activity of the compounds. nih.gov Spectroscopic methods such as FTIR, UV-visible, and NMR are crucial for characterizing these complexes and confirming the coordination of the nitrogen atoms to the platinum center. digitellinc.com Shifts in the N-H stretching frequencies in FTIR spectra, for example, provide evidence of metal-ligand bond formation. digitellinc.com
Theoretical Studies of Metal-Ligand Interactions
Computational chemistry provides powerful tools to investigate the structure, bonding, and reactivity of coordination complexes, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method to model the electronic structure and geometry of transition metal complexes. biointerfaceresearch.commdpi.com For palladium(II) complexes, DFT calculations can accurately predict the square-planar coordination geometry around the metal center. nih.gov These calculations provide optimized structures with key parameters such as bond lengths and angles. nih.govresearchgate.net The computed parameters, including Pd-N and Pd-Cl bond lengths, are generally found to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov Theoretical IR and UV-Vis spectra can also be calculated and compared with experimental results to aid in the characterization of the complexes. biointerfaceresearch.comnih.gov
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| Pd-N Bond Length | ~2.05 - 2.15 Å |
| Pd-Cl Bond Length | ~2.30 - 2.40 Å |
| N-Pd-N Bond Angle | ~81° - 85° |
| Cl-Pd-Cl Bond Angle | ~90° - 95° |
DFT calculations are particularly valuable for understanding the relative stabilities of different isomers. researchgate.net By calculating the total electronic energy of various possible diastereoisomers (e.g., cis vs. trans isomers arising from the arrangement of the N-alkyl groups), researchers can predict which conformer is energetically more favorable. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the major product under thermodynamic control.
These computational studies can elucidate the steric and electronic factors that govern isomer preference. For example, steric repulsion between bulky isobutyl groups in a cis arrangement might lead to a higher energy profile compared to the corresponding trans isomer, where the bulky groups are positioned farther apart. Analyzing the computed energy levels of the molecular orbitals can also provide insights into the kinetic and thermodynamic factors that favor the formation of one isomer over another. chemrxiv.org
| Isomer | Description | Calculated Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|---|
| trans-N,N'-diisobutyl | Isobutyl groups are on opposite sides of the coordination plane | 0.0 (Reference) | Most Stable |
| cis-N,N'-diisobutyl | Isobutyl groups are on the same side of the coordination plane | +15.2 | Less Stable |
Applications in Catalysis and Organic Transformations
N,N-Diisobutylethylenediamine as a Ligand in Catalytic Systems
As a bidentate ligand, this compound can coordinate to a metal center through its two nitrogen atoms, forming a stable chelate ring. This coordination is fundamental to its application in catalysis, where the ligand's properties can significantly influence the catalytic activity and selectivity of the metal complex.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, ligands like this compound play a crucial role in stabilizing the metal center and modifying its electronic and steric environment. The isobutyl groups create a sterically demanding environment around the metal, which can influence substrate binding and product release, thereby affecting the catalyst's selectivity. For instance, in reactions such as cross-coupling, the choice of a diamine ligand can be critical for achieving mild reaction conditions and catalytic turnover.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants. While less common for this type of ligand, this compound could potentially be immobilized on a solid support. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling).
The design of ligands is a key strategy for controlling the outcome of catalytic reactions. The catalytic activity of a metal complex is highly dependent on the steric and electronic properties of its coordinating ligands.
Key Ligand Design Principles:
| Principle | Description | Impact on Catalytic Activity |
| Steric Hindrance | The bulky isobutyl groups on this compound create significant steric bulk around the metal center. | This can promote reductive elimination, prevent catalyst deactivation pathways like dimer formation, and influence regioselectivity and enantioselectivity by controlling the orientation of substrates. |
| Electronic Effects | The nitrogen atoms are electron-donating, which increases the electron density at the metal center. | This can enhance the metal's reactivity in oxidative addition steps, a key process in many catalytic cycles. |
| Chelate Effect | As a bidentate ligand, it forms a stable five-membered ring with the metal center. | This chelation increases the stability of the catalyst complex, preventing ligand dissociation and improving catalyst lifetime. |
By systematically modifying the ligand structure, for example by altering the alkyl groups on the nitrogen atoms, it is possible to fine-tune the catalytic properties to achieve desired reactivity and selectivity for a specific transformation.
Involvement in Organic Reactions
Beyond its role as a ligand, this compound can also function as a reagent in organic synthesis, primarily as a sterically hindered amine base.
Due to the steric bulk of the isobutyl groups, the nitrogen atoms of this compound are poor nucleophiles but effective bases. This characteristic is analogous to the well-known Hünig's base, N,N-Diisopropylethylamine (DIPEA). This property is highly desirable in reactions where a base is needed to neutralize an acid byproduct without competing as a nucleophile.
In many organic reactions, acidic protons are generated that can interfere with the reaction or lead to undesired side products. A sterically hindered base like this compound can effectively "scavenge" these protons. Its bulky nature prevents it from attacking electrophilic centers in the reacting molecules, ensuring that it only acts as a base.
Peptide synthesis is a prime example where sterically hindered, non-nucleophilic bases are essential. During the formation of a peptide bond, the carboxylic acid group of one amino acid is activated, typically forming a highly reactive intermediate. This activation step often requires a base to neutralize the resulting acidic species.
In this context, a base analogous to DIPEA is frequently used. bachem.com The role of the base is to maintain the reaction medium at a neutral or slightly basic pH without interfering with the coupling process. The steric hindrance of the base prevents it from reacting with the activated amino acid, which would lead to unwanted side products and lower the yield of the desired peptide. bachem.com
Comparison of Common Bases in Peptide Synthesis:
| Base | Structure | pKa of Conjugate Acid | Key Feature |
| N,N-Diisopropylethylamine (DIPEA) | [(CH3)2CH]2NC2H5 | ~10.75 | Sterically hindered, non-nucleophilic |
| Triethylamine (TEA) | (C2H5)3N | ~10.75 | Less sterically hindered, can sometimes act as a nucleophile |
| N-Methylmorpholine (NMM) | C5H11NO | ~7.4 | Weaker base, often used to minimize racemization |
Given its structural similarity to DIPEA, this compound would be expected to perform a similar role as an effective proton scavenger in peptide coupling and other sensitive organic transformations where a non-nucleophilic base is required.
Lack of Specific Research Data on this compound in Targeted Catalytic Applications
Despite a thorough review of available scientific literature, specific research detailing the applications of the chemical compound This compound in the areas of N-alkylation reactions and C-N bond formation in alkene difunctionalization could not be located. Consequently, the requested article focusing solely on these specific applications of this compound cannot be generated at this time due to the absence of published research findings.
The user's request specified a detailed article structured around the catalytic roles of this compound in two distinct organic transformations:
Participation in N-Alkylation Reactions: This would involve the use of this compound as a catalyst or reagent in reactions where an alkyl group is transferred to a nitrogen atom, a fundamental process in the synthesis of many organic compounds.
Contribution to C-N Bond Formation in Alkene Difunctionalization: This application would see this compound playing a role in the simultaneous addition of a nitrogen-containing group and another functional group across a carbon-carbon double bond, a powerful strategy for increasing molecular complexity in a single step.
While the concepts of N-alkylation and alkene difunctionalization are well-established areas of chemical research with numerous publications, the specific involvement of this compound in these processes is not documented in the accessible scientific databases. General searches for the catalytic applications of this compound also did not yield relevant results for the specified reactions.
It is important to note that the absence of published data does not definitively mean that this compound has not been investigated for these purposes. Research may be proprietary, unpublished, or not indexed in the searched databases. However, without publicly available and verifiable research, an accurate and informative article adhering to the user's strict outline and quality standards cannot be produced.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. hyphadiscovery.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netcore.ac.ukresearchgate.net For N,N-Diisobutylethylenediamine, ¹H and ¹³C NMR are fundamental for confirming its constitution, while ¹¹⁹Sn NMR is invaluable for studying its coordination behavior in organometallic compounds.
Proton (¹H) NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their neighboring environments. pearson.com The spectrum for this compound is expected to show distinct signals corresponding to the isobutyl groups and the ethylenediamine (B42938) backbone. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms, and the splitting patterns (multiplicity) are determined by the number of neighboring protons according to the n+1 rule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH(CH₃)₂ | ~0.9 | Doublet (d) |
| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet (m) |
| -N-CH₂-CH- | ~2.2 - 2.4 | Doublet (d) |
| -NH-CH₂-CH₂-NH- | ~2.5 - 2.7 | Singlet (s) or complex multiplet |
Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. hw.ac.ukoregonstate.edu Each non-equivalent carbon atom gives a distinct signal, allowing for a carbon count and characterization of the carbon skeleton. compoundchem.comlibretexts.org For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | ~20 - 22 |
| -CH(CH₃)₂ | ~28 - 32 |
| -NH-CH₂-CH₂-NH- | ~45 - 50 |
Note: Predicted values are based on typical chemical shift ranges for aliphatic amines. The specific shifts are influenced by substitution and solvent effects.
When this compound acts as a ligand in organometallic complexes, NMR of the metal center can provide significant structural information. For organotin compounds, ¹¹⁹Sn NMR spectroscopy is particularly powerful. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number, geometry, and the nature of the substituents at the tin atom, covering a vast range of over 5000 ppm. northwestern.edu
In organotin(IV) complexes involving diamine ligands, the ¹¹⁹Sn chemical shift can distinguish between different coordination geometries. For instance, an upfield shift (to more negative ppm values) often indicates an increase in the coordination number of the tin atom from four (tetrahedral) to five or six (trigonal bipyramidal or octahedral), which occurs upon coordination of the diamine. researchgate.net The appearance of a single, sharp singlet in the ¹¹⁹Sn NMR spectrum typically confirms the presence of a single distinct tin species in solution. researchgate.net Analysis of coupling constants, such as ¹J(¹¹⁹Sn-¹³C), can further support structural assignments. researchgate.netrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pearson.com The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, and C-N bonds. The positions of these bands are indicative of the molecular structure. For example, the spectrum of the analogous compound N,N'-Diisopropylethylenediamine shows characteristic peaks for these functional groups. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch (secondary amine) | 3300 - 3500 (weak to medium) |
| C-H | Stretch (aliphatic) | 2850 - 2960 (strong) |
| N-H | Bend (secondary amine) | 1550 - 1650 (medium) |
Note: The presence and characteristics of the N-H bands confirm the secondary amine nature of the ethylenediamine moiety.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. youtube.com
By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the precise positions of individual atoms can be determined, yielding a detailed molecular model. If a suitable single crystal of this compound or one of its metal complexes can be grown, X-ray crystallography can provide unambiguous data on:
Bond lengths: The precise distances between bonded atoms.
Bond angles: The angles between adjacent chemical bonds.
Intermolecular interactions: Details of hydrogen bonding and other forces that dictate how the molecules pack together in the crystal lattice.
This technique is unparalleled in its ability to provide a complete and accurate picture of the solid-state structure. wikipedia.org
Electrochemical Analysis
Electrochemical analysis provides valuable insights into the redox properties of molecules. For this compound, techniques such as cyclic voltammetry can be employed to study its oxidation behavior. The nitrogen atoms in the ethylenediamine backbone possess lone pairs of electrons, making them susceptible to oxidation. While specific studies on this compound are not extensively documented in the provided search results, the behavior of analogous N-alkylated diamines can be considered.
Generally, aliphatic amines undergo oxidation at the nitrogen center, a process that can be electrochemically driven. The electrochemical oxidation of similar compounds, such as N,N-diethyl-p-phenylenediamine, has been shown to involve reversible one-electron transfer steps in aprotic solvents. researchgate.net For this compound, a similar mechanism can be anticipated, where the nitrogen atoms are oxidized to form radical cations. The potential at which this oxidation occurs is influenced by the solvent, the electrode material, and the nature of the alkyl substituents on the nitrogen atoms. The isobutyl groups, being electron-donating, would influence the electron density on the nitrogen atoms and, consequently, the oxidation potential.
In the context of its coordination complexes, the electrochemical behavior of the central metal ion can be significantly modulated by the this compound ligand. The ligand's electronic properties affect the redox potential of the metal center. For instance, studies on palladium complexes with similar diamine ligands have shown quasi-reversible redox processes, indicating that the ligand environment plays a crucial role in stabilizing different oxidation states of the metal. nih.gov
Table 1: Expected Electrochemical Parameters for this compound
| Parameter | Expected Observation | Influencing Factors |
|---|---|---|
| Oxidation Potential (Epa) | Anodic peak corresponding to the oxidation of nitrogen atoms. | Solvent, Electrode Material, Scan Rate, Substituent Groups |
| Reduction Potential (Epc) | Typically no reduction wave for the diamine itself under standard conditions. | Molecular Structure |
| Reversibility | Likely an irreversible or quasi-reversible process due to subsequent reactions of the generated radical cation. | Stability of the Oxidized Species |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C10H24N2, molecular weight: 172.31 g/mol ), electron ionization (EI) is a common method for analysis.
Upon electron impact, the molecule loses an electron to form a molecular ion (M+), which would appear at an m/z of 172. nist.gov According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. miamioh.edu The molecular ion can then undergo fragmentation, providing structural information. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation.
Key Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom. For this compound, this would result in the loss of a propyl radical (•C3H7) from one of the isobutyl groups, leading to a prominent fragment ion.
Loss of an Isobutyl Group: The cleavage of the bond between a nitrogen atom and the isobutyl group can lead to the loss of an isobutyl radical (•C4H9), resulting in a significant fragment ion.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 172 | [C10H24N2]+• | Molecular Ion (M+) |
| 129 | [C7H17N2]+ | M+ - C3H7 (Loss of a propyl radical via alpha-cleavage) |
| 115 | [C6H15N2]+ | M+ - C4H9 (Loss of an isobutyl radical) |
| 86 | [C5H12N]+ | Cleavage of the central C-C bond of the ethylenediamine backbone |
| 57 | [C4H9]+ | Isobutyl cation |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The this compound molecule itself, in its neutral state, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.
However, EPR spectroscopy is an indispensable tool for characterizing coordination complexes formed between this compound and paramagnetic transition metal ions (e.g., Cu(II), Ni(II), Co(II)). nih.govresearchgate.net When this compound acts as a ligand, it coordinates to a metal center through its nitrogen donor atoms. The resulting complex's EPR spectrum provides detailed information about the electronic structure and coordination environment of the metal ion. nih.gov
The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A).
g-values: These are analogous to the chemical shift in NMR and are sensitive to the local electronic environment of the unpaired electron. Anisotropy in the g-value can provide information about the geometry of the metal complex (e.g., tetragonal, square planar, or octahedral). researchgate.net
Hyperfine Coupling: This refers to the interaction between the unpaired electron's magnetic moment and the magnetic moments of nearby nuclei with non-zero nuclear spin, such as the metal nucleus itself or the 14N nuclei (I=1) of the ligand. nih.gov This interaction leads to the splitting of EPR lines and provides direct evidence of the covalent character of the metal-ligand bond. researchgate.net
Therefore, while not applicable to the free ligand, EPR is crucial for studying the properties of metallo-complexes incorporating this compound. illinois.edu
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound, this typically involves combustion analysis to quantify the percentages of carbon (C), hydrogen (H), and nitrogen (N).
In this method, a precisely weighed sample of the compound is combusted in an excess of oxygen. thermofisher.com The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. From the masses of these products, the original percentages of C, H, and N in the sample are calculated.
The results of elemental analysis are compared against the theoretical values calculated from the compound's molecular formula (C10H24N2). A close agreement (typically within ±0.4%) between the experimentally found values and the calculated values serves to confirm the compound's elemental composition and purity.
Table 3: Elemental Analysis Data for this compound (C10H24N2)
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 69.70% | 69.55% - 69.85% |
| Hydrogen (H) | 14.04% | 13.95% - 14.15% |
| Nitrogen (N) | 16.26% | 16.10% - 16.40% |
This analysis is a standard procedure for verifying the identity and purity of a newly synthesized batch of this compound. researchgate.netnih.gov
Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational studies focused solely on the chemical compound “this compound” that align with the requested article structure. Research applying quantum chemical calculations, molecular docking simulations, or computational modeling to investigate the electronic structure, biomolecular interactions, or reaction mechanisms of this particular molecule could not be located.
The search for relevant data included queries for Density Functional Theory (DFT) calculations, molecular docking studies, and computational mechanistic investigations related to this compound and its various isomers. While general information on these computational methods and their application to other related ethylenediamine derivatives exists, the specific findings required to populate the requested sections for this compound are not present in the public research domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.
Based on a comprehensive review of the available search results, there is no specific information available for the chemical compound “this compound” that aligns with the requested future research directions. The scientific literature accessible through the search focuses on related but structurally distinct compounds such as N,N-diisopropylethylenediamine, N,N-diethylethylenediamine, and N,N-dimethylethylenediamine.
Therefore, it is not possible to generate a scientifically accurate article on the specified topics for this compound. Attempting to do so by extrapolating data from other compounds would be speculative and would not adhere to the strict requirements for accuracy and focus.
Q & A
Basic: What are the recommended experimental protocols for synthesizing N,N-Diisobutylethylenediamine, and how can purity be validated?
Methodological Answer:
Synthesis typically involves alkylation of ethylenediamine with isobutyl halides under controlled conditions. A reflux setup with a molar ratio of 1:2.2 (ethylenediamine:isobutyl bromide) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours is common . Post-synthesis, purification via fractional distillation or column chromatography is critical.
Purity Validation:
- NMR Spectroscopy : Confirm absence of unreacted ethylenediamine (δ ~1.5–2.0 ppm for isobutyl groups).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 172.3 (theoretical molecular weight).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance).
Refer to safety guidelines for handling amines and halides from NITE and RTECS databases .
Advanced: How can computational modeling resolve contradictions in the reactivity of this compound with electrophiles?
Methodological Answer:
Conflicting experimental data (e.g., regioselectivity in alkylation) may arise from steric effects or solvent polarity. Use density functional theory (DFT) to model:
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., amine lone pairs).
- Transition State Analysis : Compare activation energies for alternative reaction pathways.
For example, if competing N- vs. C-alkylation is observed, solvent effects (polar vs. nonpolar) can be simulated using COSMO-RS models to predict dominant pathways . Validate simulations with kinetic studies (e.g., stopped-flow techniques).
Basic: What spectroscopic techniques are optimal for characterizing the coordination chemistry of this compound with transition metals?
Methodological Answer:
- IR Spectroscopy : Track shifts in N–H stretching (~3300 cm⁻¹) and C–N bending (~1600 cm⁻¹) upon metal coordination .
- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu²+ complexes at ~600–800 nm).
- X-ray Crystallography : Resolve metal-ligand bond lengths and geometry (e.g., octahedral vs. square planar).
Contradictions in coordination number (e.g., literature reports of Cu²+ as 4- or 6-coordinate) require comparative studies under identical solvent and counterion conditions .
Advanced: How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via HPLC with a C18 column (retention time ~8–10 min) and UV detection at 254 nm.
- Data Interpretation :
- Fit degradation rates to Arrhenius equations to predict shelf-life.
- Use LC-MS to identify hydrolysis byproducts (e.g., ethylenediamine or isobutyl alcohols).
Contradictory stability reports (e.g., instability at pH 7 in some studies) may stem from trace metal catalysis; include EDTA in buffers to control for this .
Basic: What safety protocols are critical when handling this compound in aqueous vs. anhydrous conditions?
Methodological Answer:
- Anhydrous Conditions : Use inert atmosphere (N₂/Ar) to prevent exothermic reactions with moisture. Store in amber bottles with molecular sieves.
- Aqueous Work : Neutralize spills with dilute HCl (1M) to avoid amine volatilization.
Refer to GHS hazard codes (e.g., H314 for skin corrosion) and IATA regulations for transport . Always use PPE (nitrile gloves, fume hood) as per Japan Industrial Safety guidelines .
Advanced: How can researchers reconcile discrepancies in the compound’s solubility data across solvents?
Methodological Answer:
Contradictions often arise from impurities or measurement techniques. Standardize protocols:
- Gravimetric Analysis : Saturate solvents (e.g., water, ethanol, hexane) at 25°C, filter, and evaporate to constant weight.
- Hansen Solubility Parameters : Calculate δD, δP, δH to predict compatibility.
For example, poor solubility in ethanol (reported in some studies) may indicate residual isobutyl bromide; validate via GC-MS .
Basic: What are the best practices for analyzing stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a cellulose-based column to separate enantiomers (e.g., after derivatization with chiral auxiliaries).
- Optical Rotation : Compare specific rotation ([α]D) to literature values for resolved isomers.
- Circular Dichroism (CD) : Assign absolute configuration for metal complexes.
Contradictions in stereoselectivity (e.g., racemic vs. enantiopure products) require kinetic vs. thermodynamic control studies .
Advanced: How can mechanistic studies differentiate between nucleophilic and radical pathways in reactions involving this compound?
Methodological Answer:
- Radical Traps : Add TEMPO or BHT; inhibition of reaction indicates radical intermediacy.
- Isotopic Labeling : Use <sup>15</sup>N-labeled amine to track nucleophilic attack via <sup>15</sup>N NMR.
- EPR Spectroscopy : Detect radical intermediates (e.g., signals at g ~2.0).
Contradictions in reported mechanisms (e.g., photo-initiated vs. thermal reactions) necessitate wavelength-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
